(2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(17,12-3-2-7-19-12)10-15-13(16)5-4-11-6-8-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGRMBBXGQHQB-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and furan-3-carbaldehyde as the primary starting materials.
Formation of Intermediates: These aldehydes undergo a condensation reaction with an appropriate amine to form the corresponding imine intermediates.
Reduction and Hydroxylation: The imine intermediates are then reduced to form the corresponding amines, followed by hydroxylation to introduce the hydroxypropyl group.
Amidation: The final step involves the amidation of the hydroxypropyl amine with acryloyl chloride to form the desired (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new materials and pharmaceuticals.
Biology
- Biological Activity Investigation : Research indicates that (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide may exhibit antimicrobial, anti-inflammatory, and antioxidant properties. These activities are attributed to its interaction with specific molecular targets, potentially modulating enzyme activity related to inflammation and infection.
Medicine
- Therapeutic Potential : The compound is explored for its potential therapeutic applications in treating various diseases, particularly those involving oxidative stress and inflammation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating its role in managing inflammatory conditions.
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new polymers and resins with unique properties. Its chemical stability and reactivity can be harnessed to create materials with specific functionalities.
The following table summarizes the biological activities reported for (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide:
Case Study 1: Antioxidant Effects
A study demonstrated that (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide significantly reduced oxidative stress markers in human cell lines. The furan structure was crucial for scavenging free radicals effectively.
Case Study 2: Anti-inflammatory Properties
In a rat model assessing anti-inflammatory effects, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and interleukin levels. This suggests potential applications in treating inflammatory diseases.
Case Study 3: Antimicrobial Activity
In vitro tests revealed significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising efficacy, warranting further investigation into its mechanisms.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide.
Furan-3-carbaldehyde: Another precursor used in the synthesis.
Furan-2-ylmethanol: A related compound with a hydroxyl group attached to the furan ring.
Uniqueness
(2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide is unique due to its dual furan rings and the presence of both hydroxypropyl and prop-2-enamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide is a furan-based derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its anti-cancer, anti-microbial, and neuroprotective properties, supported by case studies and detailed research findings.
Chemical Structure and Properties
The chemical structure of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide can be represented as follows:
This compound features a unique arrangement of furan rings, which are known for their diverse biological activities.
Anti-Cancer Activity
Recent studies have investigated the anti-cancer properties of furan derivatives, including our compound of interest. In vitro assays have demonstrated that (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HepG2 Cells : The compound showed a dose-dependent reduction in cell viability, with an IC50 value observed at approximately 25 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide | HepG2 | 25 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that the furan-based structure may enhance the compound's ability to induce apoptosis in cancer cells.
Anti-Microbial Activity
The anti-microbial efficacy of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide has also been evaluated. Studies show that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest that the compound could serve as a potential lead for developing new anti-microbial agents.
Neuroprotective Properties
In addition to its anti-cancer and anti-microbial activities, the compound has been studied for its neuroprotective effects. Preclinical models indicate that it may exert protective effects against oxidative stress-induced neuronal damage. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.
Case Studies and Research Findings
- Study on HepG2 Cells : A study published in Molecules demonstrated that treatment with (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide resulted in a significant decrease in cell viability compared to control groups, indicating its potential as an anti-cancer agent .
- Anti-Microbial Testing : Research conducted on various furan derivatives highlighted the promising anti-microbial activity of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these bacteria .
- Neuroprotection Study : An investigation into the neuroprotective properties of furan derivatives showed that administration of this compound significantly reduced neuronal apoptosis in models of oxidative stress, supporting its potential application in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of furan-containing aldehydes with hydroxypropylamine derivatives under controlled conditions. Key steps include:
- Amide bond formation : Coupling of the enamide backbone with the hydroxypropyl-furan moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Stereochemical control : Maintaining the (2E)-configuration requires low-temperature reactions (<0°C) to minimize isomerization .
- Yield optimization : Solvent polarity (e.g., acetonitrile vs. dichloromethane) and catalyst selection (e.g., DMAP for acylation) significantly impact purity (>90% via HPLC) and yield (60–75%) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify furan ring protons (δ 6.2–7.4 ppm) and the enamide’s trans-configuration (J = 15–16 Hz for vinyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 290.1284 (calculated for CHNO) .
- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, influenced by furan’s electron-rich rings .
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies nucleophilic sites at the hydroxypropyl oxygen and electrophilic regions at the enamide carbonyl .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, guiding reaction solvent selection (e.g., DMSO enhances charge separation) .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies arise from dynamic processes (e.g., rotamerism in the hydroxypropyl group). Mitigation strategies include:
- Variable-temperature NMR : Cooling to 223 K reduces signal splitting, confirming conformational exchange .
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish overlapping signals (e.g., furan vs. enamide protons) .
- Cross-validation with IR : Stretching frequencies (e.g., 1680 cm for amide C=O) validate NMR assignments .
Q. What mechanistic pathways explain its reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer :
- Nucleophilic substitution : The hydroxypropyl group’s tertiary alcohol undergoes SN2 reactions with thiols or amines under Mitsunobu conditions (DIAD/PPh) .
- Cycloaddition : The enamide’s α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), monitored by UV-Vis for π→π* transitions at 260–280 nm .
- Acid-catalyzed rearrangements : Protonation of the furan oxygen triggers ring-opening, forming diketone intermediates detectable via LC-MS .
Q. How do structural modifications (e.g., halogen substitution) alter bioactivity compared to analogs?
- Methodological Answer : Comparative studies using analogs (e.g., chloro, bromo derivatives) reveal:
- Enhanced binding affinity : Fluorine substitution increases electronegativity, improving interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Solubility trade-offs : Bulkier substituents (e.g., methyl) reduce aqueous solubility (logP increases by 0.5–1.0 units) but enhance membrane permeability .
- Biological assays : IC values from enzyme inhibition assays (e.g., ELISA) and cytotoxicity profiles (MTT assays) quantify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
